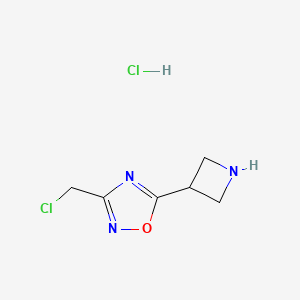
5-(Azetidin-3-yl)-3-(chloromethyl)-1,2,4-oxadiazole;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-(Azetidin-3-yl)-3-(chloromethyl)-1,2,4-oxadiazole;hydrochloride, also known as ACO, is a chemical compound that has gained significant attention in scientific research. ACO belongs to the class of oxadiazoles, which have shown potential in the development of new drugs due to their unique chemical structure.
Scientific Research Applications
Synthesis and Characterization
Compounds containing azetidin-3-yl and oxadiazole moieties are synthesized and characterized for their potential applications in medicinal chemistry. For instance, Desai and Dodiya (2014) synthesized a series of compounds featuring the quinoline nucleus, 1,3,4-oxadiazole, and azetidinone derivatives, which were characterized and evaluated for antimicrobial activities (Desai & Dodiya, 2014). Another study by Dodiya, Shihory, and Desai (2012) also focused on the synthesis and antimicrobial evaluation of similar compounds, highlighting the significance of these structures in drug development (Dodiya, Shihory, & Desai, 2012).
Antimicrobial Activities
Several studies have demonstrated the antimicrobial potential of azetidin-2-one and oxadiazole derivatives. Patel and Patel (2011) synthesized Schiff bases and 2-azetidinones derived from quinazolin-4(3H)-one, showing that compounds with chloro and methoxy groups exhibited good antimicrobial activity (Patel & Patel, 2011). Giri, Kumar, and Nizamuddin (1988) synthesized azetidinones with antibacterial and antifungal properties, providing insights into the structure-activity relationship of these compounds (Giri, Kumar, & Nizamuddin, 1988).
Anticancer and Antiangiogenic Effects
Research into the anticancer and antiangiogenic effects of azetidin-2-one and oxadiazole derivatives has yielded promising results. Chandrappa et al. (2010) synthesized thioxothiazolidin-4-one derivatives and evaluated their in vivo anticancer and antiangiogenic effects against mouse tumors, demonstrating significant reductions in tumor volume and cell number (Chandrappa et al., 2010).
properties
IUPAC Name |
5-(azetidin-3-yl)-3-(chloromethyl)-1,2,4-oxadiazole;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClN3O.ClH/c7-1-5-9-6(11-10-5)4-2-8-3-4;/h4,8H,1-3H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPYXAFCXBAGHNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)C2=NC(=NO2)CCl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Azetidin-3-yl)-3-(chloromethyl)-1,2,4-oxadiazole hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

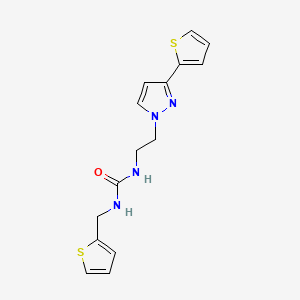
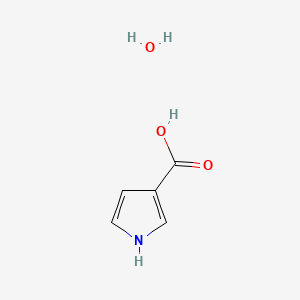
![1-{2-Methylpyrazolo[1,5-a]pyrazin-4-yl}azetidin-3-amine dihydrochloride](/img/structure/B2961198.png)
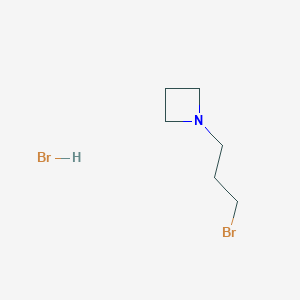
![[4-(2-Bromo-1,3-thiazol-4-yl)phenyl]methoxy-tert-butyl-dimethylsilane](/img/structure/B2961201.png)
![Ethyl 3-amino-6-(pyridin-3-yl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2961202.png)
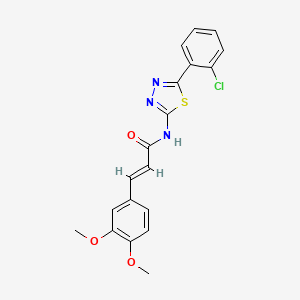
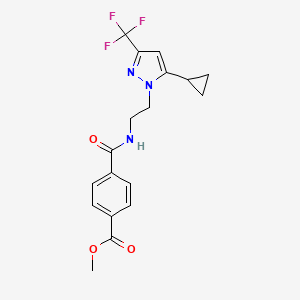
![2-[[(4-chlorophenyl)sulfonyl]-3-(trifluoromethyl)anilino]-N-(2-fluorophenyl)acetamide](/img/structure/B2961210.png)
![N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclohexanecarboxamide](/img/structure/B2961211.png)
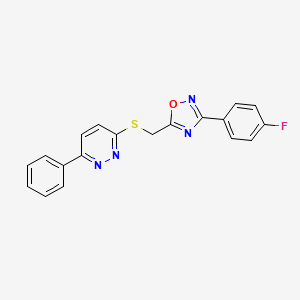
![N-(3-methylphenyl)-2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2961213.png)
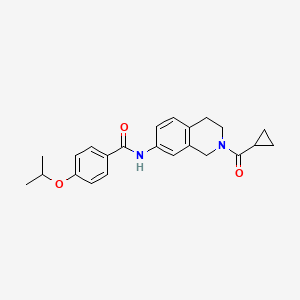
![Ethyl 4-methyl-2-[(pentan-2-yl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B2961217.png)